Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, a bromopyridine moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents. The bromopyridine moiety is then introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a bromopyridine boronic acid or ester and a palladium catalyst. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial production include the selection of cost-effective reagents, efficient reaction conditions, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a key role in binding to these targets, while the benzothiophene core provides structural stability and contributes to the overall activity of the compound. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(5-chloropyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(5-fluoropyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-{[(5-iodopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine moiety, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different halogen substituents.
Biological Activity
Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Bromopyridine Moiety : This can be accomplished via coupling reactions such as Suzuki-Miyaura coupling using bromopyridine boronic acid or ester.
- Final Esterification : The carboxylic acid group is esterified to produce the methyl ester form of the compound.
The molecular formula is C15H13BrN2O3S with a molecular weight of approximately 381.2 g/mol.
Antitumor Activity
Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:
Compound | IC50 (μM) | Activity Level |
---|---|---|
1 | 23.2 | High |
2 | 49.9 | High |
3 | 52.9 | Moderate |
4 | 95.9 | Low |
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
Additionally, studies have explored the antimicrobial activity of this compound. It has shown effectiveness against several bacterial strains, indicating potential as an antimicrobial agent. The presence of the bromopyridine moiety enhances its interaction with microbial targets, contributing to its efficacy .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
- Receptor Interaction : It potentially interacts with various receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells.
Case Studies and Research Findings
Several studies have focused on the compound's biological activity:
- Antitumor Studies : A study published in MDPI evaluated its effects on breast cancer cells, demonstrating significant cytotoxicity and potential as a therapeutic agent .
- Antimicrobial Studies : Research highlighted in patents has shown its effectiveness against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
Properties
IUPAC Name |
methyl 2-[(5-bromopyridine-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-9-3-4-12-13(5-9)24-16(14(12)17(22)23-2)20-15(21)10-6-11(18)8-19-7-10/h6-9H,3-5H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQROXJEBNRREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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